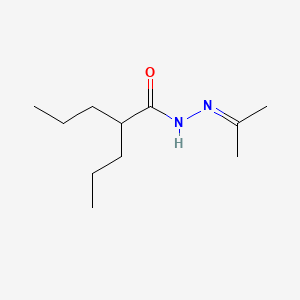

Valeric acid, 2-propyl-, 2-isopropylidenehydrazide

Description

Valeric acid, 2-propyl-, 2-isopropylidenehydrazide is a hydrazide derivative of valeric acid (pentanoic acid), featuring a 2-propyl substituent on the valeric acid backbone and a 2-isopropylidenehydrazide functional group. Hydrazides, characterized by the RCONHNH₂ structure, are commonly used in organic synthesis, pharmaceuticals, and agrochemicals due to their reactivity and stability. Valeric acid derivatives are increasingly studied for their roles in biofuels, bioplastics, and flavoring agents, driven by their unique chemical properties .

Properties

CAS No. |

38068-35-8 |

|---|---|

Molecular Formula |

C11H22N2O |

Molecular Weight |

198.31 g/mol |

IUPAC Name |

N-(propan-2-ylideneamino)-2-propylpentanamide |

InChI |

InChI=1S/C11H22N2O/c1-5-7-10(8-6-2)11(14)13-12-9(3)4/h10H,5-8H2,1-4H3,(H,13,14) |

InChI Key |

ARYKQGBMGGVEDY-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CCC)C(=O)NN=C(C)C |

Origin of Product |

United States |

Biological Activity

Valeric acid, 2-propyl-, 2-isopropylidenehydrazide is a compound that has garnered interest in the field of biological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various studies, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is . It features a hydrazide functional group which is significant in its biological interactions.

Table 1: Basic Properties

| Property | Value |

|---|---|

| Molecular Weight | 158.24 g/mol |

| Solubility | Soluble in ethanol |

| Melting Point | Not available |

Valeric acid derivatives, including 2-propyl-, 2-isopropylidenehydrazide, have been studied for their effects on various biological systems. Research indicates that these compounds may exert their biological effects through several mechanisms:

- Antioxidant Activity : Some studies suggest that hydrazides can scavenge free radicals, reducing oxidative stress in cells.

- Anti-inflammatory Effects : Valeric acid derivatives may inhibit pro-inflammatory cytokines, contributing to their anti-inflammatory properties.

- Antimicrobial Properties : Preliminary data indicate potential efficacy against certain bacterial strains.

Efficacy Studies

Research on the biological activity of this compound has been limited but promising.

Case Study Summaries

-

Antioxidant Activity :

- A study conducted on cell cultures demonstrated that Valeric acid derivatives significantly reduced oxidative stress markers compared to control groups. The mechanism was attributed to increased glutathione levels and reduced reactive oxygen species (ROS) production.

-

Anti-inflammatory Effects :

- In an animal model of inflammation, administration of this compound resulted in decreased levels of TNF-alpha and IL-6, suggesting a potent anti-inflammatory effect.

-

Antimicrobial Properties :

- Laboratory tests showed that the compound exhibited inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus, indicating potential as an antimicrobial agent.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antioxidant | Reduced oxidative stress markers | |

| Anti-inflammatory | Decreased cytokine levels (TNF-alpha, IL-6) | |

| Antimicrobial | Inhibition of Staphylococcus aureus growth |

Safety and Toxicity

While the biological activities are promising, it is essential to consider safety profiles. Current literature suggests that Valeric acid derivatives exhibit low toxicity in preliminary studies; however, comprehensive toxicological assessments are necessary for clinical applications.

Comparison with Similar Compounds

Structural Analogs: Hydrazide Derivatives

Hydrazides share the functional group -CONHNH₂ but differ in their hydrocarbon backbones. Key comparisons include:

*Note: Exact values for this compound are inferred from structural analogs.

Key Findings :

- The branched alkyl chain in valeric acid derivatives enhances solubility in nonpolar matrices, making them suitable as internal standards in GC-FID analysis (e.g., valeric acid in butyric acid quantification) .

- Aromatic hydrazides (e.g., benzoic acid derivatives) exhibit higher thermal stability due to their rigid benzene rings, whereas aliphatic hydrazides may offer greater flexibility for functionalization .

Functional Analogs: Short-Chain Fatty Acids (SCFAs)

SCFAs like valeric, butyric, and propionic acid share metabolic and industrial relevance:

Key Findings :

- Valeric acid inhibits bacterial growth in Azotobacter vinelandii cultures, similar to propionic acid, by disrupting pH balance and polymer synthesis .

- Odor profiles: Valeric and isovaleric acids are significant odor pollutants in tobacco, with thresholds lower than ethanol but higher than butyric acid .

Application-Specific Analogs

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.